molecular formula C26H23N3O2 B2947847 3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866811-04-3

3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2947847
CAS No.: 866811-04-3
M. Wt: 409.489
InChI Key: UUUSONPBBQKYIM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline is a synthetic small molecule belonging to the class of pyrazoloquinolines, which are fused, nitrogen-containing heterocyclic compounds of significant interest in pharmaceutical and organic materials research . While specific biological data for this compound is not currently available, its core structure is a subject of extensive investigation. Pyrazolo[4,3-c]quinolines are frequently studied for their diverse pharmacological potential, which includes serving as scaffolds for kinase inhibitors and other therapeutic targets . The presence of methoxy substituents at the 3- and 5-positions of the structure is a common modification in medicinal chemistry, often used to fine-tune properties like lipophilicity and metabolic stability . Researchers value this chemotype for its versatility in structure-activity relationship (SAR) studies. The synthesis of such compounds often employs robust methods like Friedländer condensation or multicomponent reactions, allowing for the introduction of various substituents to explore chemical space . This product is intended for research applications only, including use as a standard in analytical chemistry, a building block in organic synthesis, or a lead compound in drug discovery programs. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-17-7-12-24-22(13-17)26-23(16-29(24)15-18-5-4-6-21(14-18)31-3)25(27-28-26)19-8-10-20(30-2)11-9-19/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUSONPBBQKYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazoloquinoline core.

    Introduction of Methoxyphenyl Groups: Methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Methylation: The final step involves the methylation of the compound to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinolines, which can be further utilized in different applications.

Scientific Research Applications

3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Variations and Physicochemical Properties

The table below highlights critical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) TPSA (Ų) Key Features Reference
Target Compound Pyrazolo[4,3-c]quinoline 3-(4-methoxyphenyl), 5-(3-methoxyphenylmethyl), 8-methyl 423.5 49.2 High solubility due to methoxy groups; moderate lipophilicity (XLogP3 ~4.9)
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline Same core 3-phenyl, 5-(4-methylbenzyl), 8-methyl 363.5 ~45 Lower molecular weight; reduced solubility (methyl vs. methoxy substituents)
3-(3,4-Dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline Dioxino-fused core 3-(3,4-dimethylphenyl), 5-(4-fluorobenzyl) ~470 ~60 Fused dioxane ring increases planarity; fluorine enhances metabolic stability
8-Ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline Same core 8-ethoxy, 3-(4-methoxyphenyl), 5-(3-methylbenzyl) 423.5 49.2 Ethoxy group increases steric bulk at position 8
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline Same core 3-(4-ethoxyphenyl), 7,8-dimethoxy, 5-(3-methoxybenzyl) 469.5 67.6 High polarity (TPSA 67.6); multiple methoxy groups may limit membrane permeability

Core Modifications

  • Fused Ring Systems: The dioxino-fused core in introduces conformational rigidity, which may restrict binding to flat binding pockets compared to the non-fused target compound.
  • Amino Groups: Analogs with amino substituents (e.g., 4-aminoquinolines in ) exhibit enhanced therapeutic indices but differ significantly in electronic properties from the methoxy-rich target compound.

Biological Activity

The compound 3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C26H23N3OC_{26}H_{23}N_3O with a molecular weight of 393.49 g/mol. The structure features a pyrazolo[4,3-c]quinoline core fused with methoxyphenyl groups, which are believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds within the pyrazoloquinoline class exhibit a range of biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of pyrazolo[4,3-c]quinoline can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Some compounds in this class have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and neuroinflammation.
  • Antioxidant Activity : The presence of methoxy groups in the structure enhances the antioxidant potential, providing protective effects against oxidative stress.

Anticancer Activity

A study focusing on aminopyrazole derivatives found that certain compounds exhibited significant anticancer activity with IC50 values in the low micromolar range. For instance, a related derivative was shown to inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase, suggesting potential as an anticancer agent through mechanisms similar to known tubulin inhibitors like colchicine .

Compound IC50 (µM) Mechanism
This compoundTBDTubulin inhibition
Related Derivative0.08 - 12.07Tubulin polymerization inhibition

Anti-inflammatory Effects

In vitro studies have highlighted that certain derivatives can significantly reduce microglial activation and astrocyte proliferation in models of neuroinflammation. These findings suggest a promising role for this compound in treating neurodegenerative diseases associated with inflammation .

Antioxidant Activity

The antioxidant properties of pyrazoloquinolines have been assessed using various assays such as ABTS and FRAP. Compounds exhibiting strong antioxidant activity could be beneficial in preventing oxidative damage in cells .

Case Studies

  • Cancer Cell Line Studies : The cytotoxic effects of the compound were evaluated against several human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer). The results indicated a dose-dependent inhibition of cell viability.
  • Inflammation Models : In vivo studies demonstrated that treatment with pyrazoloquinoline derivatives resulted in reduced inflammatory markers in animal models subjected to lipopolysaccharide (LPS) injections.

Q & A

Q. Table 1. Comparative Yields in Pyrazoloquinoline Synthesis

MethodCatalystYield (%)Purity (%)Reference
CyclocondensationPOCl₃36–8095–99
Hydrazine cyclizationHCl70–8590–95
Aldehyde condensationNaOH60–7585–90

Q. Table 2. Bioactivity of Structural Analogs

Compound ModificationAntibacterial (MIC, μg/mL)Anticancer (IC₅₀, μM)Reference
3-Methoxy, 5-phenylmethyl12.5 (S. aureus)8.2 (HeLa)
3-Amino, 5-methoxy6.3 (E. coli)5.7 (MCF-7)
8-Methyl, 4-chloro25.0 (P. aeruginosa)12.4 (A549)

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